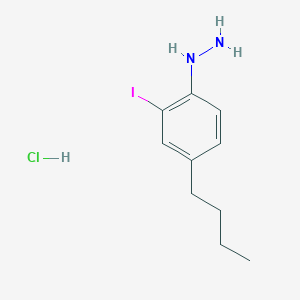![molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4](/img/structure/B1284429.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
概要
説明
OSM-S-448は、アミノチエノピリミジン系に属する化合物であり、その潜在的な抗マラリア特性について広範な研究が行われています。 この化合物は、オープンソースの研究と協力を通じてマラリアの新しい治療法の開発を目指したオープンソースマラリアプロジェクトの一部です .
準備方法
合成経路と反応条件: OSM-S-448の合成には、チエノピリミジン骨格の構築と、それに続くハロゲン化アミノチエノピリミジン骨格の完成が含まれます。 合成経路は通常、チオフェン出発物質から始まり、さまざまな変換を経て目的の化合物が得られます .
工業的製造方法: OSM-S-448の具体的な工業的製造方法はあまり文書化されていませんが、一般的なアプローチとしては、実験室規模の合成手順をスケールアップすることが考えられます。 これには、反応条件の最適化、大型反応器の使用、および厳格な品質管理により最終製品の純度と収率を確保することが含まれます。
3. 化学反応解析
反応の種類: OSM-S-448は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 化合物に含まれる官能基を修飾するために、還元反応を実行することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化反応では、通常、制御された条件下で臭素や塩素などの試薬が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、OSM-S-448のさまざまな誘導体があり、生物学的活性や性質が異なります。
4. 科学研究への応用
OSM-S-448は、次のものを含むいくつかの科学研究への応用があります。
化学: アミノチエノピリミジンの合成と反応性を調べるためのモデル化合物として使用されます。
生物学: この化合物は、マラリア原虫である熱帯熱マラリア原虫を標的にした、その潜在的な抗マラリア活性について研究されています。
医学: マラリアの治療薬としての可能性を調査するための研究が進行中です。
化学反応の分析
Types of Reactions: OSM-S-448 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis and modification of OSM-S-448.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of OSM-S-448, which may have different biological activities and properties.
科学的研究の応用
OSM-S-448 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: The compound is studied for its potential antimalarial activity, targeting the malaria parasite Plasmodium falciparum.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.
作用機序
OSM-S-448の作用機序は、マラリア原虫内の特定の分子標的の阻害を伴います。 この化合物は、原虫の細胞内ナトリウムと水素イオン濃度の調節能力を阻害し、原虫を死滅させると考えられています。 正確な分子経路と標的はまだ調査中ですが、P型ナトリウムカリウムATPアーゼトランスポーターの阻害が関与すると考えられています .
類似化合物:
- OSM-S-106
- OSM-S-137
- TCMDC 132385
比較: OSM-S-448は、その特定の構造修飾が、その独自の生物学的活性を生み出す点でユニークです。 OSM-S-106やOSM-S-137などの類似化合物と比較して、OSM-S-448は、異なるレベルの有効性と溶解性を示してきました。 ハロゲン化アミノチエノピリミジン骨格などの特定の官能基の存在が、この化合物をシリーズの他の化合物とは異なるものにしています .
類似化合物との比較
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .
特性
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZDPZIIKOATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586510 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31169-27-4 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?
A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []
Q2: How is this compound structurally modified to create potential anticancer agents?
A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []
Q3: Are there other chemical modifications explored with this compound for developing novel compounds?
A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)












